REC BETA-ECGF (HUMAN)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

REC BETA-ECGF (HUMAN), also known as beta-Endothelial Cell Growth Factor, is a recombinant human protein expressed in Escherichia coli. It is a 14 amino acid N-terminal extension of acidic fibroblast growth factor. This compound is a potent endothelial cell mitogen, meaning it stimulates the growth of endothelial cells, which are cells that line the interior surface of blood vessels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of REC BETA-ECGF (HUMAN) involves recombinant DNA technology. The DNA sequence encoding the 155 amino acid residue of human beta-Endothelial Cell Growth Factor is inserted into Escherichia coli. The bacteria are then cultured under specific conditions to express the protein. The recombinant protein is generated after the removal of the initiation methionine, resulting in a predicted molecular mass of approximately 17 kDa .

Industrial Production Methods: The industrial production of REC BETA-ECGF (HUMAN) involves large-scale fermentation of Escherichia coli. The bacteria are grown in bioreactors under controlled conditions to maximize protein yield. After fermentation, the cells are lysed, and the protein is purified using techniques such as affinity chromatography. The final product is lyophilized from a filtered solution containing various stabilizing agents .

Analyse Des Réactions Chimiques

Types of Reactions: REC BETA-ECGF (HUMAN) primarily undergoes interactions with heparin, which potentiates its mitogenic activity. It does not typically undergo traditional chemical reactions like oxidation, reduction, or substitution due to its proteinaceous nature .

Common Reagents and Conditions: Heparin is a common reagent used in conjunction with REC BETA-ECGF (HUMAN) to enhance its activity. The protein is often reconstituted in phosphate-buffered saline containing human or bovine serum albumin .

Major Products Formed: The primary product formed from the interaction of REC BETA-ECGF (HUMAN) with heparin is the stimulated growth of endothelial cells. This interaction leads to increased cell proliferation and angiogenesis .

Applications De Recherche Scientifique

REC BETA-ECGF (HUMAN) has a wide range of scientific research applications:

Chemistry: It is used in studies involving protein-protein interactions and the effects of growth factors on cellular processes.

Biology: It is employed in cell culture experiments to stimulate the growth of endothelial cells, particularly human umbilical vascular endothelial cells.

Medicine: It is used in research on angiogenesis, wound healing, and the development of therapies for cardiovascular diseases.

Mécanisme D'action

REC BETA-ECGF (HUMAN) exerts its effects by binding to specific receptors on the surface of endothelial cells. This binding activates a cascade of intracellular signaling pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways. These pathways lead to the activation of transcription factors that promote cell proliferation and survival. The presence of heparin enhances the binding affinity of REC BETA-ECGF (HUMAN) to its receptors, thereby potentiating its mitogenic activity .

Comparaison Avec Des Composés Similaires

REC BETA-ECGF (HUMAN) is similar to other endothelial cell growth factors such as basic fibroblast growth factor (bFGF) and acidic fibroblast growth factor (aFGF). it has unique properties that distinguish it from these compounds:

Propriétés

Numéro CAS |

105843-51-4 |

|---|---|

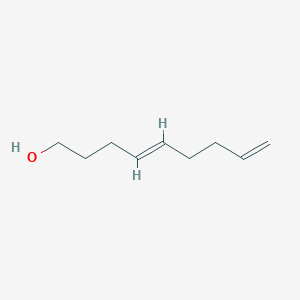

Formule moléculaire |

C23H34BrN3O3 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.